molecular formula C22H40O2 B026869 (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one CAS No. 130676-64-1

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one

Cat. No.: B026869
CAS No.: 130676-64-1
M. Wt: 336.6 g/mol
InChI Key: PNTFVBMYNOKWQP-NRFANRHFSA-N
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Description

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one is a chiral dihydropyran derivative with the molecular formula C22H40O2 and a molecular weight of 336.56 g/mol . Its structure features a pyran ring substituted with a hexyl chain at position 3 and an undecyl chain at position 6, both contributing to its high lipophilicity. This compound is recognized as a pharmaceutical impurity of Orlistat, a lipase inhibitor used for obesity management, and is critical for quality control in drug manufacturing . The stereochemistry at the S-configuration (position 3) further distinguishes it from non-chiral analogs, influencing its biochemical interactions .

Properties

IUPAC Name

(2S)-5-hexyl-2-undecyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-7-9-10-11-12-13-15-17-21-19-18-20(22(23)24-21)16-14-8-6-4-2/h18,21H,3-17,19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFVBMYNOKWQP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H]1CC=C(C(=O)O1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562127
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-64-1
Record name 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-6-undecyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130676-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat hexyl undecyl pyranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT HEXYL UNDECYL PYRANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UHB3M28SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Starting Materials and Zinc-Mediated Coupling

The synthesis often begins with enantiomerically pure precursors to ensure stereochemical fidelity. A pivotal method involves the reaction of (R)-3-hydroxytetradecanenitrile derivatives with alkyl 2-bromooctanoate in the presence of zinc, yielding (5R)-2-hexyl-5-hydroxy-3-iminohexadecanoate as an intermediate. For the (S)-enantiomer, the use of (S)-configured starting materials or enantioselective catalysts is critical to invert stereochemical outcomes.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or ethyl ether.

  • Catalyst: Methanesulfonic acid (0.07 ml per 1.27 g zinc).

  • Temperature: Reflux conditions (≈66°C for THF).

Acid-Catalyzed Hydrolysis and Cyclization

The intermediate undergoes hydrolysis with aqueous acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) to form (5R)-2-hexyl-5-hydroxy-3-oxohexadecanoate , followed by cyclization under acidic or basic conditions to yield the pyranone ring. Adjusting the protecting groups (e.g., trialkylsilyl or alkoxyalkyl) on the hydroxyl moiety ensures regioselectivity during cyclization.

Cyclization Parameters:

ParameterAcidic ConditionBasic Condition
Solvent AcetonitrileEthanol/Water
Catalyst Methanesulfonic acidSodium hydroxide
Temperature 10–60°C25–50°C
Yield 72–85%65–78%

Stereoselective Synthesis Strategies

Chiral Auxiliaries and Catalysts

To achieve the (S)-configuration, chiral auxiliaries such as Evans oxazolidinones or CBS catalysts are employed during the formation of the pyran ring. For instance, the use of (S)-BINOL-derived phosphoric acids in asymmetric Diels-Alder reactions ensures enantiomeric excess (ee) >90%.

Dynamic Kinetic Resolution

In industrial settings, dynamic kinetic resolution (DKR) combines racemization and selective crystallization to enhance yield and ee. A patent-described process using lipase-based catalysts in biphasic systems achieves 94% ee for the (S)-enantiomer.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to optimize cyclization efficiency:

  • Residence Time: 15–30 minutes.

  • Throughput: 50–100 kg/day.

  • Advantages: Reduced side reactions, consistent stereochemical control.

Purification and Isolation

Final purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. The product typically exhibits:

  • Purity: ≥98% (HPLC).

  • Melting Point: 89–92°C.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)ScalabilityCost Efficiency
Zinc-Mediated Coupling72–8588–92HighModerate
Asymmetric Diels-Alder65–7890–95ModerateHigh
Continuous Flow80–8893–96Very HighHigh

Challenges and Innovations

Stereochemical Inversion

Converting (R)-intermediates to (S)-products remains a hurdle. Recent advances employ enantioconvergent catalysis using nickel complexes to invert configuration without yield loss.

Solvent Sustainability

Industry trends favor green solvents (e.g., cyclopentyl methyl ether) to replace THF, reducing environmental impact while maintaining reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of alkyl or acyl groups into the pyran ring.

Scientific Research Applications

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological or chemical context, but may include inhibition of microbial growth, modulation of enzyme activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one is best understood through comparison with related dihydropyran and pyranone derivatives. Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Substituents/Features Key Properties/Applications
This compound C22H40O2 - 3-hexyl, 6-undecyl chains
- S-configuration at C3
- Orlistat impurity
- High lipophilicity due to long alkyl chains
6-Hydroxy-2-methyl-2H-pyran-3(6H)-one C6H8O3 - 6-hydroxy, 2-methyl groups - Enhanced solubility due to hydroxyl group
- Used in flavoring agents
3,4-Dihydro-6-methyl-2H-pyran-2-one C6H8O2 - 6-methyl group
- Non-chiral
- Precursor in synthetic chemistry
- Moderate reactivity
4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one C14H16O3 - 4-hydroxy, 6-phenylethyl groups - Anti-inflammatory and antioxidant properties
- Used in drug discovery
(6S)-6-Methoxy-2H-pyran-3(6H)-one C6H8O3 - 6-methoxy group
- S-configuration at C6
- Intermediate in asymmetric synthesis
- Improved metabolic stability

Structural and Functional Insights

Lipophilicity and Bioavailability :
The hexyl and undecyl chains in the target compound enhance its membrane permeability compared to analogs like 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, which has a polar hydroxyl group . However, this also reduces aqueous solubility, limiting its therapeutic use outside impurity profiling.

Chirality and Reactivity: The S-configuration at position 3 differentiates it from non-chiral analogs (e.g., 3,4-Dihydro-6-methyl-2H-pyran-2-one), which lack stereochemical complexity. Chirality influences binding to biological targets, as seen in Orlistat-related activity .

Functional Group Impact :

  • Hydroxyl Groups : Compounds like 4-Hydroxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one exhibit antioxidant activity due to hydroxyl-derived radical scavenging .
  • Methoxy Groups : (6S)-6-Methoxy-2H-pyran-3(6H)-one’s methoxy substituent increases stability against enzymatic degradation compared to hydroxylated analogs .

Biological Activity

(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound has the molecular formula C22H40O2 and a molecular weight of approximately 336.57 g/mol. Its structure features a pyran ring, which is significant for its biological activity. The compound is characterized by its hydrophobic nature, which influences its interactions with biological membranes.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In one study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For instance, experiments conducted on human breast cancer cells revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential application in cancer therapy.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This indicates its potential use in managing inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various pyran derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its effectiveness as an antimicrobial agent.
    CompoundMIC (µg/mL)Bacterial Strain
    (S)-3-Hexyl...32E. coli
    Other Pyrans64Staphylococcus aureus
  • Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2020), the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells were assessed. The results indicated a significant reduction in cell viability at concentrations above 50 µM.
    Concentration (µM)Cell Viability (%)
    0100
    2580
    5050
    10020
  • Anti-inflammatory Effects : A recent animal study explored the anti-inflammatory properties of the compound in a model of arthritis. Results indicated that treatment with this compound significantly reduced paw swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the recommended synthetic routes for (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one?

The compound is synthesized via multi-component reactions involving cyclic 1,3-diketones, aldehydes, and amines. A protocol for structurally diverse dihydropyranones involves optimizing stoichiometry and reaction conditions (e.g., solvent polarity, temperature) to favor pyran-2-one formation over pyridinone derivatives. For example, aromatic aldehydes and cyclic diketones in ethanol at reflux yield dihydropyranones with high regioselectivity .

Q. How is the stereochemistry of this compound confirmed?

The absolute (S)-configuration at the 3-position is determined using molecular modeling combined with DFT B3LYP/DGDZVP calculations. Conformational searching and geometry optimization are performed to match experimental NMR data and optical rotation values. Comparative analysis with known stereoisomers (e.g., Orlistat impurities) further validates the stereochemical assignment .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

  • HPLC-MS : To assess purity and identify co-eluting impurities (e.g., Orlistat-related compounds) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments resolve overlapping signals from the hexyl and undecyl chains, confirming substitution patterns .
  • Chiral Chromatography : To verify enantiomeric excess using Chiralpak® columns and hexane/isopropanol mobile phases .

Advanced Research Questions

Q. What challenges exist in the conformational analysis of this compound, and how are they addressed?

The compound’s flexibility (due to the dihydropyran ring and long alkyl chains) leads to multiple low-energy conformers. Challenges include:

  • Dynamic Behavior : Variable-temperature NMR (-40°C to 25°C) slows conformational interconversion, enabling detection of distinct signals .
  • Computational Limitations : DFT calculations with implicit solvation models (e.g., PCM) approximate solvent effects but may underestimate steric hindrance. Hybrid QM/MM methods improve accuracy for bulky substituents .

Q. How do structural modifications affect the compound’s biological activity?

Modifications to the hexyl/undecyl chains or dihydropyran core alter hydrophobicity and binding affinity. For example:

  • Chain Length : Shortening the undecyl chain reduces lipase-inhibitory activity (observed in Orlistat analogs) by weakening hydrophobic interactions with enzyme active sites .
  • Oxygenation : Introducing hydroxyl groups at C4 or C5 enhances hydrogen-bonding potential but may reduce metabolic stability .
    Note: Biological data for this specific compound are limited, but trends from related pyran-2-ones suggest structure-activity relationships .

Q. What contradictions exist in reported data on this compound, and how can they be resolved?

Discrepancies arise in:

  • Synthetic Yields : Variability (40–75%) due to uncontrolled side reactions (e.g., diketone dimerization). Resolution involves real-time monitoring via inline IR spectroscopy to optimize reaction quenching .
  • Bioactivity Claims : Some studies report antimicrobial activity for pyran-2-ones, while others note inactivity. Rigorous purity assessment (e.g., ≥98% by HPLC) and standardized bioassays (e.g., MIC testing) minimize false positives .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodConditions/ResultsReference
Retention Time (HPLC)C18 column, 0.1% TFA/ACN gradient12.3 min (UV 210 nm)
Optical RotationPolarimetry (589 nm, 20°C)[α]D²⁰ = +23.5° (c = 1.0, CHCl₃)
Melting PointDifferential Scanning Calorimetry78–80°C (decomposition observed)

Q. Table 2. Computational Parameters for Conformational Analysis

Software/ToolLevel of TheoryKey FindingsReference
Gaussian 16DFT B3LYP/DGDZVPLowest-energy conformer: chair dihydropyran with extended alkyl chains
MacroModelMMFF94 force fieldPredicted ΔG between conformers: ≤1.2 kcal/mol

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